molecular formula C8H15NOS B142722 Oxazole, 4,5-dihydro-4-(1-methylethyl)-2-[(methylthio)methyl]-, (S)-(9CI) CAS No. 154260-41-0

Oxazole, 4,5-dihydro-4-(1-methylethyl)-2-[(methylthio)methyl]-, (S)-(9CI)

Cat. No. B142722
M. Wt: 173.28 g/mol
InChI Key: KHJCEEVYVMIERZ-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Oxazole, 4,5-dihydro-4-(1-methylethyl)-2-[(methylthio)methyl]-, (S)-(9CI), also known as S-Methyl 4,5-dihydro-2-(methylthio)-4-(1-methylethyl)oxazole-5-carbothioate, is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism Of Action

The mechanism of action of Oxazole, 4,5-dihydro-4-(1-methylethyl)-2-[(methylthio)methyl]-, (S)-(9CI) is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes, such as topoisomerase II and DNA polymerase. This inhibition can lead to the disruption of DNA replication and cell division, ultimately resulting in cell death.

Biochemical And Physiological Effects

The biochemical and physiological effects of Oxazole, 4,5-dihydro-4-(1-methylethyl)-2-[(methylthio)methyl]-, (S)-(9CI) have been investigated in various studies. In vitro studies have shown that this compound exhibits potent anticancer, antifungal, and antibacterial activities. In vivo studies have demonstrated that it can inhibit the growth of tumor cells and reduce the incidence of fungal infections. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.

Advantages And Limitations For Lab Experiments

One of the main advantages of using Oxazole, 4,5-dihydro-4-(1-methylethyl)-2-[(methylthio)methyl]-, (S)-(9CI) in lab experiments is its potent activity against cancer cells, fungi, and bacteria. This makes it a valuable tool for the development of novel anticancer, antifungal, and antibacterial agents. However, one of the limitations of using this compound is its potential toxicity, which can affect its usefulness in certain applications.

Future Directions

There are several future directions for the study of Oxazole, 4,5-dihydro-4-(1-methylethyl)-2-[(methylthio)methyl]-, (S)-(9CI). One direction is the development of novel anticancer, antifungal, and antibacterial agents based on the structure of this compound. Another direction is the investigation of its potential applications in other fields, such as material science and catalysis. Additionally, further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of this compound.
In conclusion, Oxazole, 4,5-dihydro-4-(1-methylethyl)-2-[(methylthio)methyl]-, (S)-(9CI) is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of this compound and its applications in various fields.

Synthesis Methods

The synthesis of Oxazole, 4,5-dihydro-4-(1-methylethyl)-2-[(methylthio)methyl]-, (S)-(9CI) can be achieved through various methods, including the reaction of 4-methyl-2-nitroacetophenone with isopropylamine, followed by treatment with sodium hydride and methylthiomethyl chloride. Another method involves the reaction of 4-methyl-2-nitroacetophenone with isopropylamine, followed by treatment with sodium hydride and carbon disulfide.

Scientific Research Applications

Oxazole, 4,5-dihydro-4-(1-methylethyl)-2-[(methylthio)methyl]-, (S)-(9CI) has been extensively studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, this compound has been investigated for its anticancer, antifungal, and antibacterial properties. In organic synthesis, it has been used as a starting material for the synthesis of various biologically active compounds. In material science, it has been employed as a building block for the preparation of novel materials with unique properties.

properties

CAS RN

154260-41-0

Product Name

Oxazole, 4,5-dihydro-4-(1-methylethyl)-2-[(methylthio)methyl]-, (S)-(9CI)

Molecular Formula

C8H15NOS

Molecular Weight

173.28 g/mol

IUPAC Name

(4S)-2-(methylsulfanylmethyl)-4-propan-2-yl-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C8H15NOS/c1-6(2)7-4-10-8(9-7)5-11-3/h6-7H,4-5H2,1-3H3/t7-/m1/s1

InChI Key

KHJCEEVYVMIERZ-SSDOTTSWSA-N

Isomeric SMILES

CC(C)[C@H]1COC(=N1)CSC

SMILES

CC(C)C1COC(=N1)CSC

Canonical SMILES

CC(C)C1COC(=N1)CSC

synonyms

Oxazole, 4,5-dihydro-4-(1-methylethyl)-2-[(methylthio)methyl]-, (S)- (9CI)

Origin of Product

United States

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